Home > Products > Screening Compounds P53303 > 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one
1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one - 2090866-71-8

1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one

Catalog Number: EVT-1749709
CAS Number: 2090866-71-8
Molecular Formula: C11H10FNO
Molecular Weight: 191.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one is a substituted indole derivative. Indole derivatives are a significant class of organic compounds with a wide range of biological activities. They are found in many natural products and have been used as building blocks for pharmaceuticals and other bioactive molecules. [] 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one is a specific derivative with a fluoro and methyl substitution on the indole ring, which can potentially influence its reactivity and biological properties. It has been explored as a potential intermediate in the synthesis of other bioactive compounds.

Synthesis Analysis

1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one can be synthesized via a Diels-Alder cycloaddition reaction followed by an acid-catalyzed cyclization and deprotection. [] The Diels-Alder reaction involves a substituted 2H-pyran-2-one derivative reacting with a suitable dienophile. The resulting adduct undergoes acid-catalyzed cyclization and concomitant deprotection, yielding the desired 1-(6-fluoro-1-methyl-1H-indol-5-yl)ethan-1-one. This one-pot domino process simplifies the synthesis and improves overall efficiency.

Molecular Structure Analysis

1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one can undergo further chemical reactions, such as the Mannich reaction. [] The Mannich reaction introduces a dimethylaminomethyl group at the 3-position of the indole ring, forming a gramine derivative. This reaction is typically carried out using formaldehyde and dimethylamine in an acidic environment. The resulting gramine derivative, 1-3-[(dimethylamino) methyl]-5-methyl-1H-indol-6-ylethan-1-one, can be used as an intermediate in the synthesis of other indole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(6-fluoro-1-methyl-1H-indol-5-yl)ethan-1-one have been characterized through various analytical techniques. [] Its structure has been confirmed by IR, 1H NMR, mass spectroscopy, as well as elemental analysis and melting point determination. Further research may be needed to fully elucidate its physical and chemical properties, including solubility, stability, and reactivity under different conditions.

Applications

1-(6-fluoro-1-methyl-1H-indol-5-yl)ethan-1-one has been used as an intermediate in the synthesis of more complex molecules with potential biological activity. [] It can be further derivatized via Mannich reaction to form gramine derivatives, which can then be used for building more complex indole-based compounds with potential applications in medicinal chemistry and materials science.

(S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate (Brivanib Alaninate)

Compound Description: Brivanib alaninate (also known as BMS-582664) is an amino acid ester prodrug of the dual vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) kinase inhibitor BMS-540215 []. This prodrug was developed to enhance the aqueous solubility and oral bioavailability of the parent compound. It effectively releases the active drug BMS-540215 both in vitro and in vivo and has progressed to phase II clinical trials [].

Relevance: Brivanib alaninate shares the core 4-fluoro-2-methyl-1H-indol-5-yl moiety with 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one. The key difference lies in the substitution at the 5-position of the indole ring. In brivanib alaninate, this position is connected to an elaborate pyrrolo[2,1-f][1,2,4]triazine structure, while in 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one it is substituted with an acetyl group.

3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector for the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR) []. It is used in combination therapies alongside potentiators to improve the processing and function of the mutated CFTR protein [].

Relevance: This compound is not structurally related to 1-(6-fluoro-1-methyl-1H-indol-5-yl)ethan-1-one. It is included in this list because it is discussed in the context of potentiators that interact with the same biological target as Ivacaftor, which is discussed below.

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector for the ∆F508 mutation in CFTR []. Similar to the previous compound, it aims to improve the cellular processing of the mutated CFTR protein and is used in conjunction with potentiators for cystic fibrosis treatment [].

Relevance: This compound shares the 6-fluoro-1H-indol-5-yl moiety with 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, demonstrating a close structural resemblance. The differences lie in the substitutions at the 1 and 2 positions of the indole ring. In this compound, the 1-position is linked to a (2R)-2,3-dihydroxypropyl chain, and the 2-position is substituted with a 2-hydroxy-1,1-dimethylethyl group, whereas in 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, these positions are occupied by a methyl and an acetyl group, respectively.

Relevance: Ivacaftor is not structurally related to 1-(6-fluoro-1-methyl-1H-indol-5-yl)ethan-1-one. It is relevant because it is a potentiator for the same biological target as several compounds that are structurally related to 1-(6-fluoro-1-methyl-1H-indol-5-yl)ethan-1-one.

6-Fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole (Compound 5b)

Compound Description: This compound is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B) []. It exhibits an IC50 value of 28 nM against MAO-B, demonstrating high potency, while showing no significant inhibition of MAO-A at 10 μM, indicating selectivity []. It displays favorable characteristics such as reversibility, reasonable stability in human liver microsomes, and minimal impact on cytochrome P450 (CYP) isozyme activities, making it a promising candidate for the treatment of Parkinson's disease [].

Relevance: This compound shares the core 6-fluoro-2-(1-methyl-1H-indol-5-yl) structure with 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, indicating a significant structural similarity. The primary difference is the presence of a benzo[d]thiazole ring fused to the indole moiety in compound 5b, whereas 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one features an acetyl group at the 5-position of the indole.

3-(4-Benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one (Compound 2)

Compound Description: Compound 2 is a lead compound from a study investigating 3-substituted-indole derivatives as ligands for GluN2B-containing N-methyl-D-aspartate-type receptors (NMDARs) []. This class of compounds holds potential as neuroprotective agents []. Compound 2 exhibits greater potency than its propan-1-one derivative analogue (compound 12) [].

Relevance: While not directly featuring a fluorine atom in the indole ring, compound 2 exhibits a structural resemblance to 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one by sharing the indole core and the ethan-1-one side chain at the 3-position. The key differences lie in the substitution pattern: compound 2 features a hydroxyl group at the 5-position and a 4-benzylpiperidin-1-yl group at the 1-position, whereas 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one has a fluorine atom at the 6-position and a methyl group at the 1-position.

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY334370)

Compound Description: LY334370 is a selective 5-hydroxytryptamine 1F (5-HT1F) receptor agonist []. It was found to stimulate mitochondrial biogenesis (MB) in renal proximal tubule cells (RPTC) []. This finding suggests the potential of 5-HT1F receptor agonists in treating conditions involving mitochondrial dysfunction, including acute kidney injury, chronic kidney disease, heart failure, and liver disease [].

Relevance: This compound shares the 4-fluoro-1H-indol-5-yl motif with 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, indicating a degree of structural similarity. The primary difference lies in the substituents at the 1- and 3-positions of the indole ring. LY334370 features a 3-(1-methyl-4-piperidinyl) group at the 3-position and a benzamide at the 5-position, whereas 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one has a methyl group at the 1-position and an acetyl group at the 5-position.

N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide (LY344864)

Compound Description: LY344864 is another selective 5-HT1F receptor agonist []. Like LY334370, it demonstrated the ability to enhance mitochondrial biogenesis (MB) in vitro and in vivo []. It also showed promise in accelerating recovery from acute kidney injury (AKI) in a mouse model [].

Relevance: While LY344864 does not contain a simple indole ring like 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, it belongs to the same class of 5-HT1F receptor agonists and shares the 4-fluorobenzamide moiety. This functional similarity, despite the structural difference in the core heterocycle (tetrahydro-1H-carbazole in LY344864 vs indole in 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one), highlights the importance of the 4-fluorobenzamide group for 5-HT1F receptor activity.

1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-3-isopropyl-6-(methylsulfonyl)-3,4-dihydro-1H-2,1,3-benzothiadiazine-2,2-dioxide (LY393558)

Compound Description: LY393558 is a dual antagonist targeting both the 5-HT1B receptor and the serotonin transporter (SERT) []. It was identified as the most potent inhibitor of 5-hydroxytryptamine (5-HT)-induced vasoconstriction in pulmonary arteries compared with selective 5-HT1B antagonists and SERT inhibitors [].

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a compound that displays functional selectivity towards certain non-α1 γ-aminobutyric acid A (GABAA) receptors []. It acts as a partial agonist at these receptors while acting as an antagonist at GABAA-α1 receptors [, ]. In studies using a mouse model of precipitated withdrawal, L-838,417 demonstrated a low propensity to induce seizures, suggesting a reduced liability for physical dependence compared to benzodiazepines [].

Relevance: Although not sharing a direct structural resemblance to 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, L-838,417 is relevant as it is often studied in the context of subtype-selective GABAA receptor modulation. This research area also includes compounds like SL651498, which exhibits a close structural similarity to 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one.

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

Compound Description: SL651498 is a GABAA receptor agonist with subtype-selective efficacy []. It exhibits high affinity for GABAA receptors containing α1 and α2 subunits, while having lower affinity for α5-containing receptors []. Its efficacy varies depending on the subtype: it acts as a full agonist at α2- and α3-containing receptors and as a partial agonist at α1- and α5-containing receptors []. This selectivity profile translates to potential therapeutic applications in generalized anxiety disorder and muscle spasms with reduced side effects compared to benzodiazepines [].

Acid 4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic (BAY 60-2770)

Compound Description: BAY 60-2770 is a heme- and nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC) [, ]. It has been shown to protect sGC from oxidative inactivation and rescue the impaired smooth muscle relaxations associated with obesity in mice []. This protective effect suggests its potential therapeutic application in cardiovascular diseases characterized by endothelial dysfunction and oxidative stress [, ].

Relevance: While BAY 60-2770 does not share a direct structural resemblance to 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, it is included in this list because it targets sGC, similar to BAY 41-2272, which is discussed below.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is an NO-independent activator of soluble guanylyl cyclase (sGC) [, ]. It acts as a stimulator of sGC, leading to increased intracellular cGMP levels and subsequent vasodilation []. Studies have shown that BAY 41-2272 can stimulate sodium pump activity independently of cGMP, suggesting an additional mechanism for its vasodilatory effects [].

Relevance: BAY 41-2272 is not structurally related to 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one. It is relevant because it is a stimulator of sGC, while BAY 60-2770, which is mentioned above, is an activator of the same enzyme.

(2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (Voriconazole)

Compound Description: Voriconazole is a broad-spectrum triazole antifungal agent []. Its synthesis involves a diastereoselective addition reaction to establish the desired stereochemistry [].

Relevance: While not sharing a direct structural resemblance to 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, Voriconazole highlights the utilization of fluorine substitution in drug development. The presence of fluorine atoms in both Voriconazole and 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one underlines the importance of this element in influencing the physicochemical and biological properties of drug candidates.

1-Ethyl-6-fluoro-7-piperazin-1-yl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)-quinolin-4(1H)-one

Compound Description: This compound is a key intermediate in the synthesis of bis-oxadiazole methyl-sulfide derivatives, which were developed as potential antitumor agents []. It is derived from norfloxacin, an antibacterial fluoroquinolone, through isosteric replacement of the C-3 carboxylic group with an oxadiazole heterocycle [].

Relevance: This compound, despite its structural differences from 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, exemplifies the strategic use of fluorine substitution in drug design. The presence of a fluorine atom at the 6-position of the quinoline ring in this compound, similar to the fluorine atom in the indole ring of 1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one, highlights the role of fluorine in modulating the biological activity of drug candidates.

Properties

CAS Number

2090866-71-8

Product Name

1-(6-Fluoro-1-methyl-1H-indol-5-yl)ethan-1-one

IUPAC Name

1-(6-fluoro-1-methylindol-5-yl)ethanone

Molecular Formula

C11H10FNO

Molecular Weight

191.2 g/mol

InChI

InChI=1S/C11H10FNO/c1-7(14)9-5-8-3-4-13(2)11(8)6-10(9)12/h3-6H,1-2H3

InChI Key

KMMYNRWAALPCFB-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C2C(=C1)C=CN2C)F

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CN2C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.